molecular formula C14H17F2N3O3 B10906955 Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B10906955
M. Wt: 313.30 g/mol
InChI Key: YFESIOKGFFYVDY-UHFFFAOYSA-N
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Description

Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions, using reagents like 2,2-difluoroethyl halides.

    Esterification: The final step involves esterification to introduce the methyl propanoate group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve yield and purity, and employing robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.

    Material Science: The unique structural properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group and the pyrazolo[3,4-b]pyridine core are crucial for its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

Molecular Formula

C14H17F2N3O3

Molecular Weight

313.30 g/mol

IUPAC Name

methyl 3-[2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate

InChI

InChI=1S/C14H17F2N3O3/c1-8-6-11(20)18(5-4-12(21)22-3)14-13(8)9(2)19(17-14)7-10(15)16/h6,10H,4-5,7H2,1-3H3

InChI Key

YFESIOKGFFYVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NN(C(=C12)C)CC(F)F)CCC(=O)OC

Origin of Product

United States

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